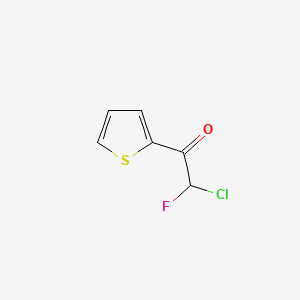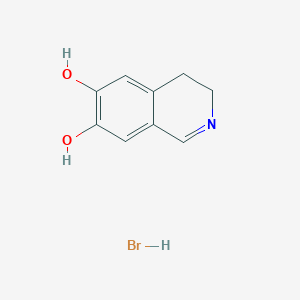
3,4-Dihydroisoquinoline-6,7-diol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisoquinoline-6,7-diol hydrobromide: is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol hydrobromide typically involves the Bischler-Napieralski reaction, which is a well-known method for the synthesis of isoquinoline derivatives . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dihydroisoquinoline-6,7-diol hydrobromide is used as a building block for the synthesis of more complex isoquinoline derivatives. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its derivatives have shown promise in preclinical studies for their neuroprotective and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,4-Dihydroisoquinoline-6,7-diol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is similar in structure but has methoxy groups attached to the isoquinoline ring.
3,4-Dihydroisoquinoline-6,7-diol hydrochloride: This is another salt form of the compound with similar properties.
Uniqueness: 3,4-Dihydroisoquinoline-6,7-diol hydrobromide is unique due to its specific substitution pattern on the isoquinoline ring. The presence of hydroxyl groups at the 6 and 7 positions and the hydrobromide salt form confer distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C9H9NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-5,11-12H,1-2H2;1H |
InChI Key |
OJBQIWPZGPCBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


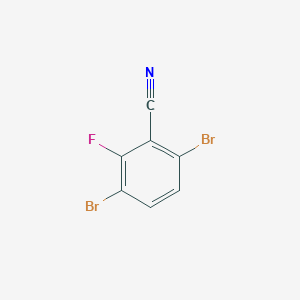

![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
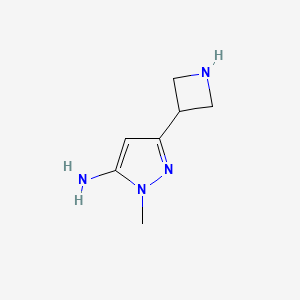
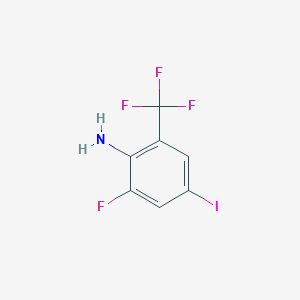

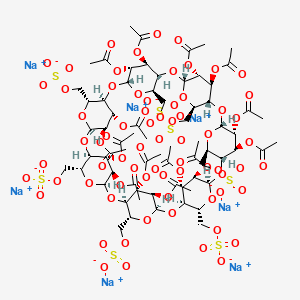
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)

